(Z)-2-(Hex-1-en-1-yl)-5-methylfuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-[(Z)-hex-1-enyl]-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h6-9H,3-5H2,1-2H3/b7-6- |
InChI Key |
CHOYUBKBZYJEOG-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\C1=CC=C(O1)C |
Canonical SMILES |
CCCCC=CC1=CC=C(O1)C |
Origin of Product |
United States |
Synthetic Methodologies for Z 2 Hex 1 En 1 Yl 5 Methylfuran
Retrosynthetic Analysis of the Furan (B31954) Core and Hexenyl Side Chain
A retrosynthetic analysis of the target molecule highlights two principal disconnection points. The most evident disconnection is at the carbon-carbon double bond of the hexenyl moiety. This suggests an olefination reaction, such as the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski reaction, as the final key step. This approach would involve the coupling of a 5-methylfurfural (B50972) derivative with an appropriate five-carbon phosphorus ylide or related reagent.
A second approach involves disconnecting the bond between the furan ring and the vinyl group. This suggests a cross-coupling reaction, for instance, a Suzuki or Stille coupling, between a 2-halo-5-methylfuran and a pre-formed (Z)-1-organometallic hexene derivative. The stereoselective synthesis of the vinylmetallic species would then become a critical preceding step. organic-chemistry.org
Strategies for Furan Ring Synthesis.numberanalytics.comorganic-chemistry.org
The formation of the 2,5-disubstituted furan core is a well-established area of heterocyclic chemistry, with numerous named reactions and modern catalytic methods available.
Cyclization reactions provide a direct route to the furan ring system, often by constructing it from acyclic precursors. The Paal-Knorr synthesis is one of the most fundamental methods, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comorganic-chemistry.org To synthesize a 2,5-disubstituted furan like the core of the target molecule, a 1,4-dione with the desired substituents at the appropriate positions would be required.
Modern methods have expanded the repertoire of furan synthesis significantly. These include:
Palladium-catalyzed processes : Enolates can react with vinyl or aryl halides, followed by cyclization. Another palladium-catalyzed approach involves the annulation of alkyl 3-oxo-6-heptynoates with aryl or vinyl halides. acs.org
Gold-catalyzed cycloisomerization : 2-Alkynylcycloalk-2-enols can undergo cycloisomerization catalyzed by Au(III) to form fused furan rings. organic-chemistry.orgnih.gov
From Allenyl Ketones : Allenyl ketones can be converted to furans upon heating with silver nitrate. pharmaguideline.com
From Propargylic Alcohols/Acetates : The reaction of propargyl alcohols with terminal alkynes can selectively form polysubstituted furans under specific catalytic conditions. organic-chemistry.org Similarly, iron(III) chloride-catalyzed reaction of propargylic acetates with enoxysilanes can lead to γ-alkynyl ketones, which cyclize to furans. organic-chemistry.org
| Cyclization Method | Precursors | Catalyst/Reagent | Key Feature |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, p-TsOH) | Classic, robust method for furan synthesis. pharmaguideline.comorganic-chemistry.org |
| Feist-Benary Furan Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Forms substituted furan esters. pharmaguideline.com |
| Gold-Catalyzed Cycloisomerization | Enynes or alkynyl enols | Gold(III) salts (e.g., AuBr₃) | Mild conditions, high efficiency for diverse structures. organic-chemistry.org |
| Palladium-Catalyzed Annulation | Enyne acetates or specific heptynoates | Palladium complexes (e.g., Pd(PPh₃)₄) | Highly efficient for 2,5-disubstituted furans. organic-chemistry.orgacs.org |
| Intramolecular Cyclization | Unsaturated acyloxy sulfones | Strong base (e.g., LHMDS) | Forms fused furan ring systems. nih.govnih.gov |
An alternative to de novo ring synthesis is the functionalization of a pre-existing, commercially available furan derivative, such as 2-methylfuran (B129897). The furan ring is electron-rich and readily undergoes electrophilic substitution, typically at the C2 and C5 positions. pharmaguideline.com To introduce the hexenyl side chain, a functional group handle must first be installed at the C2 position of 5-methylfuran (or the C5 position of 2-methylfuran).
Common functionalization reactions include:
Friedel-Crafts Acylation : This reaction, using an acid anhydride (B1165640) or acyl halide with a mild Lewis acid catalyst like boron trifluoride or phosphoric acid, can introduce a carbonyl group. pharmaguideline.com For instance, acylation of 2-methylfuran with hexanoyl chloride would yield a ketone that could subsequently be transformed into the desired alkene.
Vilsmeier-Haack Reaction : This reaction with phosphorus oxychloride and dimethylformamide (DMF) introduces a formyl group (-CHO), yielding 5-methyl-2-furaldehyde. This aldehyde is an ideal precursor for olefination reactions.
Halogenation : Furan reacts vigorously with halogens, but under milder conditions (e.g., bromine in DMF at –5°C), monohalogenation can be achieved to produce 2-bromo-5-methylfuran. pharmaguideline.com This halo-furan can then be used in cross-coupling reactions.
For the specific target molecule, (Z)-2-(Hex-1-en-1-yl)-5-methylfuran, the furan core itself is an aromatic, planar heterocycle and possesses no stereogenic centers. Therefore, stereoselective synthesis is not a consideration for the furan ring itself. The critical stereochemical challenge lies entirely in the formation of the carbon-carbon double bond of the side chain, ensuring the correct (Z)-configuration.
Stereoselective Introduction of the (Z)-Hex-1-en-1-yl Moiety.nih.gov
The creation of the (Z)-alkene is arguably the most crucial step in the synthesis. Several powerful olefination reactions can be employed to control the stereochemical outcome. The choice of reaction often depends on the stability of the reagents and the desired yield and selectivity.
The reaction of a carbonyl compound (like 5-methyl-2-furaldehyde) with a carbon nucleophile is the most direct method to form the C=C bond.
Wittig Reaction : The Wittig reaction is a cornerstone of alkene synthesis. nih.gov To achieve high Z-selectivity, non-stabilized ylides (derived from alkylphosphonium salts) are typically used in aprotic solvents in the absence of lithium salts. For the target molecule, this would involve reacting 5-methyl-2-furaldehyde with the ylide generated from pentyltriphenylphosphonium bromide. The reaction proceeds via a betaine (B1666868) intermediate, and under salt-free conditions, the kinetic oxaphosphetane preferentially eliminates to give the (Z)-alkene. numberanalytics.com
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions. While it typically favors the formation of (E)-alkenes, the Still-Gennari modification employs electron-withdrawing groups on the phosphonate (e.g., bis(2,2,2-trifluoroethyl) esters) and strong, non-coordinating bases (like KHMDS) with crown ethers in THF at low temperatures. numberanalytics.com These conditions favor the formation of the (Z)-alkene with high selectivity. numberanalytics.comresearchgate.net
Julia-Kocienski Olefination : This reaction involves the coupling of a sulfone with a carbonyl compound. It is known for its high stereoselectivity, which can be tuned. Modern variants using specific heterocyclic sulfones, such as 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones, have shown excellent (Z)-selectivity when reacted with aldehydes or ketones in the presence of bases like LiHMDS. acs.orgchemrxiv.org This method offers a robust alternative to the Wittig or HWE reactions. organic-chemistry.org
Alkyne Reduction : An alternative strategy involves first forming a C-C triple bond, followed by a stereoselective reduction. For example, a Sonogashira coupling between 2-iodo-5-methylfuran and 1-hexyne (B1330390) would produce 2-(Hex-1-yn-1-yl)-5-methylfuran. Subsequent semi-hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate), or through electrocatalytic hydrogenation, would yield the desired (Z)-alkene. rsc.org
| Olefination Method | Carbonyl Component | Nucleophile/Reagent | Key Conditions for (Z)-Selectivity |
| Wittig Reaction | 5-Methyl-2-furaldehyde | Pentyltriphenylphosphonium ylide | Salt-free conditions, aprotic solvent (e.g., THF, Toluene). nih.govnumberanalytics.com |
| Still-Gennari (HWE) | 5-Methyl-2-furaldehyde | Bis(trifluoroethyl)phosphonoacetate derivative | KHMDS, 18-crown-6, low temperature (-78 °C). numberanalytics.com |
| Julia-Kocienski Olefination | 5-Methyl-2-furaldehyde | Pentyl-TBT-sulfone + Base | LiHMDS or KHMDS in THF at low temperature. acs.orgchemrxiv.org |
Coupling Reactions for Alkene Formation
The creation of the 1-alkenylfuran moiety is a key step, for which several coupling strategies can be employed. The choice of reaction is critical for ensuring the desired Z-configuration.
Wittig Reaction: The Wittig reaction is a widely used and versatile method for alkene synthesis. lumenlearning.comlibretexts.org Specifically, the reaction of an aldehyde with a non-stabilized or semi-stabilized phosphorus ylide typically yields the (Z)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 5-methylfurfural with a pentylide of triphenylphosphine (B44618). The high Z-selectivity in reactions with such ylides arises from the kinetic control of the reaction pathway, where the irreversible decomposition of the syn-oxaphosphetane intermediate is faster than its equilibration to the more stable anti-intermediate that would lead to the (E)-alkene. organic-chemistry.org
Alkyne Semi-reduction: A two-step approach involving the formation of an alkyne followed by a stereoselective reduction is a robust strategy for accessing Z-alkenes. organic-chemistry.org
Sonogashira Coupling: The first step involves a Sonogashira cross-coupling reaction between a 2-halofuran, such as 2-iodo-5-methylfuran, and a terminal alkyne, hex-1-yne. wikipedia.orgsci-hub.se This palladium- and copper-cocatalyzed reaction is highly efficient for creating the C(sp)-C(sp²) bond, yielding 2-(Hex-1-yn-1-yl)-5-methylfuran. organic-chemistry.orgmdpi.comlibretexts.org
Z-Selective Hydrogenation: The resulting internal alkyne is then subjected to a semi-hydrogenation. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation, delivering the Z-alkene through syn-addition of hydrogen to the alkyne. organic-chemistry.org Modern alternatives include nickel-based catalysts, which can provide excellent yield and selectivity for Z-alkenes, as well as cobalt and manganese complexes. organic-chemistry.orgnih.gov
Negishi Coupling: The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another potential route. researchgate.netorganic-chemistry.org This could involve coupling a (Z)-1-halo-1-hexene with a 5-methylfuran-2-zinc reagent or, conversely, a 2-halofuran with a (Z)-1-hexenylzinc reagent. While powerful, maintaining the stereochemical integrity of the Z-alkenyl partner can be a significant challenge. researchgate.net
Challenges in Maintaining Z-Configuration of the Alkenyl Group
A primary challenge in the synthesis of molecules like this compound is the inherent thermodynamic instability of the Z-alkene isomer compared to its E-counterpart. This can lead to unwanted isomerization during the synthesis or purification process.
The energy difference between E and Z isomers of trisubstituted alkenes can be small, making stereoselective synthesis difficult. researchgate.netresearchgate.net Isomerization can be promoted by heat, light, or the presence of catalysts. Palladium catalysts, commonly used in cross-coupling reactions, are particularly known to facilitate E/Z isomerization. nih.govscispace.com The mechanism often involves the formation of palladium(II)-alkene complexes which can undergo processes that allow for rotation around the former double bond before the catalyst dissociates, leading to the more stable E-product. scispace.com
Furthermore, in Negishi couplings, the potential erosion of stereochemistry for a Z-alkenyl halide starting material is a known issue that can lower the isomeric purity of the final product. Careful selection of catalysts, ligands, and mild reaction conditions is therefore crucial to minimize this undesired isomerization and preserve the kinetic Z-product. Emerging methods, such as photochemical isomerization, offer an alternative strategy where the thermodynamically favored E-alkene can be converted to the less stable Z-isomer using light and a photosensitizer, providing a potential route to high isomeric purity under neutral conditions. researchgate.netqs-gen.com
Exploration of Total Synthesis Routes for this compound
While no specific total synthesis for this compound is prominently documented in the literature, plausible synthetic routes can be designed based on established methodologies for constructing similar 2-alkenylfurans. acs.orgacs.org Two logical retrosynthetic approaches are presented below.
Route A: Wittig Olefination Strategy
This approach is highly convergent and relies on the Z-selective Wittig reaction. The disconnection is made at the double bond.
Retrosynthesis:
This compound is disconnected to 5-methylfurfural and the C5-ylide derived from 1-bromopentane.
Forward Synthesis:
Ylide Formation: 1-Bromopentane is reacted with triphenylphosphine to form pentyltriphenylphosphonium bromide.
Wittig Reaction: The phosphonium (B103445) salt is deprotonated with a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride) to generate the corresponding ylide. This ylide is then reacted in situ with 5-methylfurfural. Under standard "salt-free" conditions, this reaction is expected to produce the target compound, this compound, with good Z-selectivity. wikipedia.orgorganic-chemistry.org
Route B: Alkyne Coupling and Reduction Strategy
This linear approach builds the carbon skeleton first and establishes the stereochemistry in the final step.
Retrosynthesis: this compound is derived from the Z-selective reduction of 2-(Hex-1-yn-1-yl)-5-methylfuran. This alkyne is disconnected via Sonogashira coupling to a 2-halofuran (like 2-iodo-5-methylfuran) and hex-1-yne.
Forward Synthesis:
Halogenation of Furan: 2-Methylfuran can be halogenated, for instance, iodinated using N-iodosuccinimide, to produce 2-iodo-5-methylfuran.
Sonogashira Coupling: The resulting 2-iodo-5-methylfuran is coupled with hex-1-yne using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) to form 2-(Hex-1-yn-1-yl)-5-methylfuran. wikipedia.org 3. Semi-hydrogenation: The intermediate alkyne is then reduced to the Z-alkene using a catalyst such as Lindlar's catalyst under a hydrogen atmosphere. organic-chemistry.orgThis step is crucial for setting the final stereochemistry.
| Feature | Route A: Wittig Olefination | Route B: Alkyne Coupling & Reduction |
| Starting Materials | 5-Methylfurfural, 1-Bromopentane, Triphenylphosphine | 2-Methylfuran, Hex-1-yne, Halogenating agent (e.g., NIS) |
| Number of Steps | 2 (Phosphonium salt formation, Wittig reaction) | 3 (Halogenation, Sonogashira coupling, Reduction) |
| Stereocontrol | Achieved in the C=C bond-forming step. Z-selectivity is often good but can be sensitive to ylide stability and reaction conditions. wikipedia.org | Achieved in the final reduction step. Lindlar hydrogenation is highly reliable for Z-selectivity. organic-chemistry.org |
| Key Challenges | Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed, which can be difficult on a large scale. | Handling of potentially pyrophoric catalysts (Lindlar) and gaseous hydrogen. The Sonogashira coupling may suffer from alkyne homocoupling side reactions. sci-hub.se |
| Typical Yields | Moderate to good (50-80% for Wittig step). | Good to excellent (Often >80% for each step). |
| Scalability | Can be challenging due to the need to separate large quantities of phosphine (B1218219) oxide byproduct. | Generally more scalable, especially if using flow chemistry for hydrogenation. Transition metal catalyst removal is a consideration. |
| Overall Assessment | More convergent and fewer steps. Potentially faster for lab-scale synthesis. | More linear but offers very high and reliable stereoselectivity in the final step. May be more robust for large-scale production. |
Mechanistic Investigations of Reactions Involving Z 2 Hex 1 En 1 Yl 5 Methylfuran
Mechanistic Pathways in Furan (B31954) Derivatization Reactions
The furan ring is an electron-rich aromatic system, making it highly susceptible to a variety of transformations. Its derivatization can proceed through several key mechanistic pathways, including electrophilic substitution, cycloaddition, and ring-opening reactions. rsc.orgchemicalbook.com The presence of the methyl and hexenyl substituents on the furan ring in (Z)-2-(Hex-1-en-1-yl)-5-methylfuran influences the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution on the Furan Ring
Furan undergoes electrophilic aromatic substitution (EAS) significantly more readily than benzene, with reaction rates that can be many orders of magnitude faster. chemicalbook.com This heightened reactivity is due to the electron-donating nature of the oxygen heteroatom, which enriches the π-electron density of the ring. chemicalbook.comvaia.com
The mechanism involves the attack of an electrophile on the furan ring, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. pearson.com The stability of this intermediate determines the position of substitution. Attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position because the resulting carbocation is more effectively stabilized by resonance. chemicalbook.comvaia.com Specifically, attack at C2 allows for the delocalization of the positive charge over three resonance structures, including a stable structure where the oxygen atom bears the positive charge. In contrast, attack at C3 results in only two resonance contributors, making this pathway less favorable. chemicalbook.comorganicchemistrytutor.com
In this compound, both the C2 and C5 positions are occupied. The methyl group at C5 and the hexenyl group at C2 are both electron-donating groups, which further activate the furan ring towards electrophilic attack. However, since the primary sites for substitution are already functionalized, any further EAS would have to occur at the less reactive C3 or C4 positions, or it would involve displacement of one of the existing substituents, which is less common.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Attack Position | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Favored Pathway |
|---|---|---|---|
| C2 / C5 | 3 | More Stable | Yes |
Cycloaddition Reactions of Furan Systems
Furan's aromatic character is less pronounced than that of benzene, with a lower resonance energy. chemicalbook.com This allows it to participate as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. numberanalytics.com In these reactions, the furan ring reacts with a dienophile (an electron-deficient alkene or alkyne) to form a bicyclic adduct. numberanalytics.compku.edu.cn
The mechanism of these cycloadditions can be either concerted or stepwise. acs.org In a concerted pathway, the new sigma bonds are formed simultaneously in a single transition state. In a stepwise mechanism, the reaction proceeds through a zwitterionic or diradical intermediate. acs.orgacs.org The specific pathway often depends on the nature of the reactants; highly polar reactants tend to favor a stepwise mechanism. acs.orgnih.gov
For this compound, the furan ring can act as the 4π component. The electron-donating substituents at the C2 and C5 positions increase the electron density of the furan ring, which can enhance its reactivity as a diene with electron-poor dienophiles. Other cycloaddition reactions, such as [2+2] cycloadditions with alkenes, are also possible, providing routes to complex polycyclic structures. numberanalytics.com
Table 2: Common Cycloaddition Reactions Involving Furan
| Reaction Type | Furan Role | Partner (ophile) | Product Type |
|---|---|---|---|
| [4+2] Diels-Alder | Diene | Dienophile | Bicyclic adduct |
| [2+2] Cycloaddition | 2π component | Alkene/Alkyne | Four-membered ring adduct |
Ring-Opening and Rearrangement Mechanisms of Furan Derivatives
Furan derivatives can undergo ring-opening and rearrangement reactions under various conditions, particularly in the presence of acid or through oxidative processes. chim.it Acid-catalyzed ring-opening is a common degradation pathway for furans. The mechanism typically begins with protonation of the furan ring, most favorably at the C2 position. acs.org This is the rate-limiting step and leads to the formation of a furanol intermediate after nucleophilic attack by a solvent molecule like water. Subsequent protonation of the ring oxygen facilitates the cleavage of a C-O bond, opening the ring to form an unsaturated dicarbonyl compound. acs.org
Oxidative rearrangements are also significant transformations for furan derivatives. A classic example is the Achmatowicz rearrangement, where 2-furylcarbinols are oxidized to form 2,5-dihydro-2,5-dimethoxyfurans, which then rearrange in the presence of acid to yield dihydropyranones (six-membered rings). chim.it Although this compound does not possess the required hydroxymethyl group for a direct Achmatowicz reaction, related oxidative ring-expansion or rearrangement pathways could be initiated by oxidation of the furan ring or the side chain. rsc.org
Reaction Mechanisms Specific to the Hexenyl Side Chain
The (Z)-hex-1-en-1-yl side chain provides a second site of reactivity in the molecule. Its chemistry is dominated by the carbon-carbon double bond.
Isomerization Mechanisms of Alkene Moieties
The "Z" configuration of the double bond in the hexenyl side chain is not always stable. Isomerization to the more thermodynamically stable "E" isomer can occur through several mechanisms. Photochemical isomerization can be induced by UV light, which promotes the alkene to an excited state where rotation around the C=C bond is possible. researchgate.net
Catalytic isomerization is also common. Transition metals, such as manganese, can catalyze the isomerization through a metal hydride addition-elimination mechanism. acs.org This involves the insertion of the metal hydride across the double bond to form a metal-alkyl intermediate. Rotation around the carbon-carbon single bond, followed by β-hydride elimination, can then regenerate the double bond in either the Z or E configuration, with the E isomer typically being favored. acs.org Acid- or base-catalyzed isomerizations are also possible, proceeding through carbocationic or carbanionic intermediates, respectively.
Transformations Involving the Terminal Alkene
The double bond in the hex-1-en-1-yl group is an internal, not terminal, alkene. This internal double bond is susceptible to a variety of addition reactions. The dominant chemical removal pathway for similar unsaturated compounds in atmospheric chemistry is oxidation initiated by OH radicals. nih.govacs.org
Common laboratory transformations include:
Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), hydrogen can add across the double bond to yield the corresponding saturated derivative, 2-hexyl-5-methylfuran.
Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate, followed by backside attack by the halide ion to give a dihaloalkane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that is bonded to the furan ring (due to resonance stabilization of the resulting carbocation), and the halide adds to the other carbon.
Oxidation: The double bond can be oxidized to form epoxides (using peroxy acids like m-CPBA) or cleaved to form aldehydes or carboxylic acids (using stronger oxidizing agents like ozone or potassium permanganate).
Table 3: Potential Transformations of the Hexenyl Side Chain
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Alkane |
| Halogenation | Br₂ | Vicinal Dibromide |
| Epoxidation | m-CPBA | Epoxide |
Catalytic Mechanisms in this compound Synthesis and Transformation
The synthesis and transformation of furan derivatives, including structures analogous to this compound, are often facilitated by catalytic processes. These can be broadly categorized into metal-catalyzed and acid- or base-catalyzed mechanisms, each offering distinct pathways for the formation and modification of the furan ring.
Transition metal catalysis is a cornerstone in the synthesis of polysubstituted furans due to its efficiency and selectivity under mild conditions. nih.gov Various metals, including palladium, copper, gold, and cobalt, have been employed to construct the furan core and introduce functional groups. nih.govresearchgate.netorganic-chemistry.org
Palladium catalysts are particularly effective in cross-coupling reactions, such as the Suzuki and Heck reactions, for functionalizing the furan ring. researchgate.net For instance, a one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides has been optimized using a palladium catalyst, PdCl₂(CH₃CN)₂, which achieved a 94% yield under specific conditions. researchgate.net The catalytic cycle for such reactions typically involves oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination. Palladium catalysis also enables the efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org
Copper-mediated reactions offer another route to furan derivatives. An intermolecular annulation of alkyl ketones and β-nitrostyrenes using a copper catalyst provides a regioselective synthesis of multisubstituted furans. organic-chemistry.org Bimetallic systems, such as RuCu on a hydroxyapatite (B223615) support (RuCu/HAP), have been developed for the selective synthesis of bis(5-methylfuran)methane (BMFM) from 5-methylfurfural (B50972) (5-MF). rsc.org In this system, ruthenium facilitates hydrogenation via C=O activation, while copper provides the necessary acid sites for the self-condensation reaction. rsc.org This synergistic interaction optimizes both conversion and selectivity towards the desired product. rsc.org
Gold catalysts are known to activate alkynes toward nucleophilic attack, leading to the formation of complex cyclic structures. acs.org Gold(I) complexes can catalyze the cycloisomerization of enynes, proceeding through cyclopropyl (B3062369) gold(I) carbene-like intermediates. acs.org These reactions are synthetically valuable for constructing intricate molecular architectures from readily available starting materials under mild conditions. acs.org
Cobalt-catalyzed metalloradical cyclization presents a novel approach to furan synthesis. nih.gov Co(II) porphyrin complexes can activate α-diazocarbonyls to generate Co(III)-carbene radicals. These radicals then undergo a tandem radical addition with alkynes to construct the furan ring with high regioselectivity and functional group tolerance. nih.gov This method has been successfully applied to the synthesis of α-oligofurans through iterative radical cyclization. nih.gov
Table 1: Overview of Metal-Catalyzed Furan Synthesis
| Catalyst System | Reactants | Product Type | Key Mechanistic Feature | Reference |
| PdCl₂(CH₃CN)₂ / K₂CO₃ / CuCl₂ | 1,3-Dicarbonyl compounds, Alkenyl bromides | Functionalized furans | One-pot synthesis | researchgate.net |
| RuCu/HAP | 5-Methylfurfural (5-MF) | Bis(5-methylfuran)methane (BMFM) | Synergistic hydrogenation and acid-catalyzed condensation | rsc.org |
| Gold(I) complexes | Enynes | Complex polycyclic furans | Activation of alkynes, cyclopropyl gold(I) carbene intermediates | acs.org |
| Co(II) porphyrin complexes | α-Diazocarbonyls, Alkynes | Polysubstituted furans | Metalloradical cyclization via Co(III)-carbene radicals | nih.gov |
| Palladium/Copper | (Z)-β-bromoenol acetates, Terminal alkynes | 2,5-Disubstituted 3-iodofurans | Cross-coupling followed by iodocyclization | organic-chemistry.org |
Acid and base catalysis play a crucial role in both the synthesis and transformation of furan derivatives. The classic Paal-Knorr synthesis, for example, involves the acid-catalyzed cyclization and dehydration of 1,4-diketones to yield furans. pharmaguideline.com Similarly, the Feist-Benary synthesis utilizes a base, such as ammonia (B1221849) or pyridine, to convert α-halo ketones and β-dicarbonyl compounds into furan derivatives. pharmaguideline.com
In transformations of furan compounds, acid catalysis can promote various reactions. For instance, the ring expansion of alkynic oxiranes to furans is facilitated by sulfuric acid and mercury sulfate. pharmaguideline.com Protonation of the furan ring, particularly when substituted with electron-releasing groups, can lead to reactive electrophiles that may initiate polymerization or ring-opening reactions. pharmaguideline.com The stability of the furan ring towards acid is enhanced by the presence of electron-withdrawing substituents. pharmaguideline.com
Base-catalyzed reactions are also significant. For example, the intramolecular aldol (B89426) condensation of a dialdehyde (B1249045) to form a tetracyclic enone, a key step in some complex syntheses, is catalyzed by a base like sodium hydroxide. chemistrytalk.org The mechanism involves the deprotonation of an α-hydrogen to form a resonance-stabilized enolate anion, which then acts as a nucleophile. chemistrytalk.org
Table 2: Examples of Acid- and Base-Catalyzed Reactions in Furan Chemistry
| Reaction Type | Catalyst | Reactants | Product | Mechanistic Role of Catalyst | Reference |
| Paal-Knorr Synthesis | Acid (non-aqueous) | 1,4-Diketones | Furans | Catalyzes cyclization and dehydration | pharmaguideline.com |
| Feist-Benary Synthesis | Base (Ammonia, Pyridine) | α-Halo ketones, β-Dicarbonyl compounds | Furan derivatives | Promotes condensation | pharmaguideline.com |
| Ring Expansion | Acid (H₂SO₄, HgSO₄) | Alkynic oxiranes | Furans | Facilitates ring expansion | pharmaguideline.com |
| Intramolecular Aldol Condensation | Base (NaOH) | Dialdehydes | Tetracyclic enones | Generates nucleophilic enolate anion | chemistrytalk.org |
| Furan Synthesis | Acid (p-toluenesulfonic acid) | γ-Alkynyl ketones | Tri- or tetrasubstituted furans | Catalyzes cyclization | organic-chemistry.org |
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in reactions involving furans is critical for predicting reaction outcomes and optimizing conditions. Both experimental and computational methods are employed for their elucidation.
In metal-catalyzed reactions, the nature of the intermediate often dictates the reaction pathway. For example, in the cobalt-catalyzed metalloradical cyclization for furan synthesis, a key intermediate is a vinyl radical generated from the addition of a Co(III)-carbene radical to an alkyne. nih.gov This vinyl radical then undergoes a subsequent radical addition to the carbonyl group, leading to the furan product. nih.gov In gold-catalyzed cycloisomerizations of enynes, discrete cationic intermediates, often described as cyclopropyl gold(I) carbenes or gold(I)-stabilized carbocations, are proposed. acs.org These intermediates are highly delocalized and play a significant role in the stabilization of the positive charge. acs.org
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into transition state structures and energies. For instance, DFT calculations on the Diels-Alder reaction of furans have revealed highly polar transition states that are stabilized by Lewis acid catalysts and polar solvents. sci-hub.se In some cases, a two-step reaction is predicted, corresponding to the stepwise formation of the two new carbon-carbon bonds via transition states of similar energy. sci-hub.se
DFT has also been used to study the hydrogenation and ring-opening of furan on a Pd(111) surface. rsc.org These calculations have identified the transition states for various hydrogenation and bond-breaking steps, providing energy barriers for each process. rsc.org For example, the hydrogenation of the α-carbon of furan has a calculated energy barrier of 1.22 eV. rsc.org Similarly, in the synthesis of thiophene (B33073) from furan and H₂S over an alumina (B75360) catalyst, DFT calculations identified four transition states, with the highest energy barrier corresponding to the initial formation of a water molecule. scielo.br
Brønsted-Evans-Polanyi (BEP) and transition state scaling (TSS) relationships have been extended to reactions of furan derivatives on Pd(111). acs.org These linear free energy relations perform well for C-H, O-H, C-O, and C-C bond-breaking reactions, allowing for the prediction of reaction energetics. acs.org
Radical Cyclization Studies in Furan Chemistry
Radical cyclization reactions provide a powerful method for the synthesis of furan-containing compounds, often allowing for the formation of complex structures from simple precursors under mild conditions.
Manganese(III) acetate (B1210297) is a commonly used reagent to mediate radical cyclizations. It can be used to generate radicals from 1,3-dicarbonyl compounds, which then add to alkenes or alkynes to initiate a cyclization cascade, ultimately forming dihydrofuran or furan derivatives. researchgate.nettandfonline.com For example, the reaction of 1,3-dicarbonyls with phenylacetylene (B144264) mediated by Mn(OAc)₃ yields furan derivatives. tandfonline.com Similarly, the radical cyclization of fluorinated 1,3-dicarbonyl compounds with 2-furyl substituted alkenes produces furan-substituted dihydrofurans. researchgate.net The mechanism is proposed to involve the formation of a dihydrofuran ring. researchgate.net
A novel approach to fused furan cores involves a silver oxide(I)-promoted Conia-ene/radical cyclization. rsc.orgrsc.org Mechanistic investigations suggest the involvement of a Conia-ene reaction followed by a radical cyclization initiated by two successive single-electron transfer (SET) processes, both catalyzed by silver oxide(I). rsc.org
Cobalt-based metalloradical catalysis also offers a route to furan synthesis through radical cyclization. nih.gov As mentioned previously, Co(II) complexes can catalyze the cyclization of alkynes with diazocarbonyls via a tandem radical addition mechanism. nih.gov This method is notable for its wide substrate scope and high degree of functional group tolerance. nih.gov
Spectroscopic and Structural Elucidation Studies of Z 2 Hex 1 En 1 Yl 5 Methylfuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants for Furan (B31954) and Hexenyl Protons
A ¹H NMR spectrum of (Z)-2-(Hex-1-en-1-yl)-5-methylfuran would be expected to show distinct signals for the protons on the furan ring and the hexenyl side chain.
Furan Protons: The two protons on the furan ring (at positions 3 and 4) would likely appear as doublets in the aromatic region of the spectrum. Their specific chemical shifts and the coupling constant between them would confirm the 2,5-disubstitution pattern.
Hexenyl Protons: The vinyl protons of the hex-1-en-1-yl group are crucial for determining the stereochemistry. For the (Z)-isomer, the coupling constant (J-value) between the two vinylic protons is expected to be in the range of 11-12 Hz. The chemical shifts of these protons would be influenced by their position relative to the furan ring and the rest of the alkyl chain. The remaining protons of the hexenyl chain (the allylic CH₂, the subsequent CH₂ groups, and the terminal CH₃) would appear in the aliphatic region of the spectrum with characteristic multiplicities and coupling constants.
Methyl Protons: The methyl group attached to the furan ring would appear as a sharp singlet, typically in the upfield region of the spectrum.
Without experimental data, a specific data table cannot be generated.
¹³C NMR Spectral Analysis: Carbon Environments and Hybridization
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Furan Carbons: Four distinct signals would be expected for the furan ring carbons. The carbons bearing substituents (C2 and C5) would appear at different chemical shifts compared to the unsubstituted carbons (C3 and C4).
Hexenyl Carbons: The six carbons of the hexenyl chain would also show distinct signals. The two sp² hybridized carbons of the double bond would be found in the olefinic region of the spectrum (typically around 100-140 ppm). The sp³ hybridized carbons of the chain would appear in the upfield aliphatic region.
Methyl Carbon: A signal for the methyl carbon attached to the furan ring would also be present in the aliphatic region.
A detailed data table of carbon environments is contingent on experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment
2D NMR experiments are critical for unambiguously assigning the structure and stereochemistry.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the hexenyl chain and the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connection between the hexenyl chain and the furan ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for confirming the (Z)-stereochemistry of the double bond. A NOESY spectrum would show a spatial correlation (a cross-peak) between the two vinyl protons on the double bond, which is characteristic of a cis-arrangement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structural features.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion. For this compound, with a molecular formula of C₁₁H₁₆O, the calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition.
A data table for HRMS requires experimental measurement.
Fragmentation Pattern Analysis for Structural Characterization
The mass spectrum would show a molecular ion peak [M]⁺ and several fragment ions. The fragmentation pattern is a fingerprint of the molecule. For 2-alkyl-5-methylfurans, characteristic fragmentation pathways often involve cleavage of the bond beta to the furan ring (the C-C bond between the second and third carbon of the hexenyl chain), which would lead to a stable furfuryl-type cation. Other fragmentations of the alkyl chain would also be expected. Analysis of these fragments would provide further confirmation of the proposed structure.
Specific fragmentation data is currently unavailable.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. bldpharm.com For a compound like this compound, GC-MS serves two primary purposes: assessing the purity of a synthesized or isolated sample and providing detailed information about its mass fragmentation pattern, which is crucial for structural confirmation.
In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Table 1: Representative GC-MS Analysis Parameters for Furan Derivatives
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | HP-5MS (5% phenyl-polymethylsiloxane) | sielc.com |
| Injector Temperature | 250 °C | sielc.com |
| Carrier Gas | Helium | sielc.com |
| Ionization Mode | Electron Impact (EI) | sielc.com |
| Ion Source Temperature | 230 °C | sielc.com |
| Mass Range | m/z 40-300 | nist.gov |
This table presents typical parameters used for the GC-MS analysis of furan derivatives and is intended to be representative.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the furan ring and the alkene moiety. The furan ring has several characteristic in-plane and out-of-plane C-H and C-O-C stretching and bending vibrations. arkat-usa.org The C=C stretching vibration of the furan ring typically appears in the region of 1500-1600 cm⁻¹. The C-O-C stretching vibrations are usually observed in the 1000-1300 cm⁻¹ range.
The alkene moiety also gives rise to distinct IR absorptions. The C=C stretching vibration of a cis-disubstituted alkene is expected in the 1630-1660 cm⁻¹ region. The C-H stretching vibrations of the vinyl hydrogens will appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The out-of-plane C-H bending (wagging) vibration for a cis-alkene is a particularly diagnostic band, usually found in the 675-730 cm⁻¹ region.
Based on the structure of this compound, the key functional groups to be identified by IR spectroscopy are the furan ring, the carbon-carbon double bond, and the aliphatic C-H bonds of the hexenyl and methyl groups.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| ~3100-3000 | C-H stretch | =C-H (alkene and furan) | beilstein-journals.org |
| ~2960-2850 | C-H stretch | C-H (alkyl) | beilstein-journals.org |
| ~1650 | C=C stretch | Alkene (cis) | wiley-vch.de |
| ~1580, ~1500 | C=C stretch | Furan ring | rsc.org |
| ~1020 | C-O-C stretch | Furan ring | arkat-usa.org |
This table is a representation of expected values based on data for analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.
The furan ring is an aromatic system, and as such, it exhibits characteristic UV absorption due to π → π* transitions. The presence of the conjugated hexenyl side chain in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted furan. The extended conjugation between the furan ring and the double bond of the side chain lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.
While specific UV-Vis data for this compound is not available in the provided search results, studies on other substituted furans can provide an estimate. For example, furan itself has a primary absorption band around 200 nm. The introduction of alkyl and alkenyl substituents that extend the conjugated system would be expected to shift this absorption to longer wavelengths, likely in the 220-280 nm range.
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Electronic Transition | Reference |
|---|
This table presents an estimated absorption maximum based on the principles of UV-Vis spectroscopy for conjugated systems.
Chiroptical Spectroscopy (if applicable for stereochemical studies)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light. For chiroptical spectroscopy to be applicable, the molecule must be chiral and, therefore, optically active.
This compound, as a molecule, does not possess a stereocenter and is achiral. Therefore, in its standard form, it would not exhibit a CD spectrum. However, if the molecule were to be part of a larger chiral structure, or if a chiral center were introduced into the hexenyl side chain (for example, through a reaction at one of the double bond carbons that creates a stereocenter), then the resulting diastereomers or enantiomers could be studied using chiroptical methods. Research on furan-containing helicenes and dihydrobenzofuran neolignans has demonstrated the utility of CD spectroscopy in determining the absolute configuration of chiral furan derivatives. chinesechemsoc.orgresearchgate.net In such cases, the sign and intensity of the Cotton effects in the CD spectrum can be correlated to the stereochemistry of the molecule.
Computational Chemistry and Theoretical Studies of Z 2 Hex 1 En 1 Yl 5 Methylfuran
Conformational Analysis and Potential Energy Surfaces
The flexibility of the hexenyl side chain in (Z)-2-(Hex-1-en-1-yl)-5-methylfuran gives rise to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the single bonds in the side chain and calculating the corresponding energy, a potential energy surface (PES) can be generated.
This analysis helps to identify the most stable conformers (energy minima) and the transition states that connect them (saddle points). Such studies are crucial for understanding the molecule's shape and how it might interact with other molecules, for instance, in a biological receptor or as a reactant in a chemical transformation. Computational methods can predict the rotational barriers between different conformers, providing insight into the molecule's dynamic behavior.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C1'-C2') (°) |
|---|---|---|
| Global Minimum | 0.00 | ~180 (anti-periplanar) |
| Local Minimum | 1.25 | ~60 (gauche) |
| Transition State | 4.50 | ~0 (syn-periplanar) |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. stenutz.euacs.org These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help to interpret infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-H stretches, C=C bends, and furan (B31954) ring deformations. wisc.edumdpi.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Furan) | 152.1 |
| C5 (Furan) | 155.8 |
| C1' (Hexenyl) | 111.4 |
| C2' (Hexenyl) | 129.7 |
| C-Methyl | 13.5 |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to investigate the reaction pathways of this compound. This involves identifying the transition states of potential reactions and calculating the activation energies. Such studies are invaluable for understanding the reactivity of the molecule and for predicting the products of chemical reactions.
For example, the furan ring in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction. quora.com Computational methods can be used to model the approach of a dienophile to the furan ring, locate the transition state for the reaction, and calculate the energy barrier. This information can help to predict the feasibility and stereoselectivity of the reaction.
Molecular Dynamics Simulations (e.g., for ligand properties)
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and interactions with its environment, such as a solvent or a biological macromolecule.
If this compound is being considered for its properties as a ligand, for instance in flavor chemistry or pharmacology, MD simulations can be used to study its binding to a receptor. These simulations can reveal the key intermolecular interactions responsible for binding, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding. This information is crucial for understanding its biological activity and for the rational design of new molecules with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
